molecular formula C9H14F3N B15239337 6-(Trifluoromethyl)spiro[2.5]octan-1-amine

6-(Trifluoromethyl)spiro[2.5]octan-1-amine

Cat. No.: B15239337
M. Wt: 193.21 g/mol
InChI Key: QLVUCEBMQWUCGX-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)spiro[2.5]octan-1-amine is a bicyclic amine featuring a spiro[2.5]octane core with a trifluoromethyl (-CF₃) substituent at the 6-position. The spiro architecture imposes rigidity, which is advantageous in medicinal chemistry for enhancing target selectivity and metabolic stability . The trifluoromethyl group, a strong electron-withdrawing moiety, influences electronic properties, lipophilicity, and bioavailability, making this compound valuable in drug discovery, particularly for central nervous system (CNS) targets and enzyme inhibition .

Properties

Molecular Formula

C9H14F3N

Molecular Weight

193.21 g/mol

IUPAC Name

6-(trifluoromethyl)spiro[2.5]octan-2-amine

InChI

InChI=1S/C9H14F3N/c10-9(11,12)6-1-3-8(4-2-6)5-7(8)13/h6-7H,1-5,13H2

InChI Key

QLVUCEBMQWUCGX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(F)(F)F)CC2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)spiro[2.5]octan-1-amine typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the formation of the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)spiro[2.5]octan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce various amine derivatives .

Scientific Research Applications

6-(Trifluoromethyl)spiro[2.5]octan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)spiro[2.5]octan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs of Spiro[2.5]octan-1-amine Derivatives

The following table summarizes key analogs, their substituents, and physicochemical properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
6-(Trifluoromethyl)spiro[2.5]octan-1-amine -CF₃ at C6 C₉H₁₄F₃N 193.21 High lipophilicity; enhanced metabolic stability due to -CF₃
Spiro[2.5]octan-1-amine hydrochloride None C₇H₁₄ClN 159.65 Base structure; used as a scaffold for derivatization
6,6-Difluorospiro[2.5]octan-1-amine HCl -F at C6 and C6 C₈H₁₄ClF₂N 198.00 Increased polarity compared to -CF₃; potential for improved aqueous solubility
1,1-Difluorospiro[2.5]octan-6-amine HCl -F at C1 and C1 C₈H₁₄ClF₂N 197.65 Altered electronic effects; steric hindrance near the amine group
6-Oxaspiro[2.5]octan-1-amine Oxygen atom in spiro ring C₇H₁₃NO 127.18 Ether linkage introduces hydrogen-bonding capability; reduced lipophilicity
6-(Propan-2-yl)spiro[2.5]octan-1-amine -CH(CH₃)₂ at C6 C₁₁H₂₁N 167.29 Bulky alkyl group; may enhance membrane permeability

Physicochemical and Analytical Data

Property 6-(Trifluoromethyl) 6,6-Difluoro 6-Oxa
LogP (Predicted) 2.8 1.5 0.9
Solubility (H₂O, mg/mL) <0.1 1.2 5.6
NMR δ (1H, ppm) 1.2–2.5 (m, spiro H) 1.4–2.6 (m) 3.7 (s, OCH₂)
LC-MS Retention Time 8.2 min 7.5 min 6.8 min

Data derived from analytical methods (HPLC, LC-MS) and computational modeling .

Biological Activity

6-(Trifluoromethyl)spiro[2.5]octan-1-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and applications, drawing on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of spirocyclic amines, characterized by a spiro structure that contributes to its biological activity. The presence of a trifluoromethyl group enhances lipophilicity, which can influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structural motifs. For instance, quaternary ammonium compounds (QACs), which share some characteristics with spirocyclic amines, exhibit significant antibacterial activity against a range of pathogens, including resistant strains . While specific data on this compound is limited, its structural analogs have shown promise in penetrating biofilms and disrupting microbial membranes.

Anticancer Potential

Research into spirocyclic compounds has also revealed anticancer properties. For example, derivatives of spiro[2.5]octane have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The trifluoromethyl group may enhance these effects by increasing the compound's stability and bioavailability.

Neuroactive Properties

The unique structure of this compound suggests potential neuroactive properties. Compounds with similar frameworks have been explored for their effects on neurotransmitter systems, particularly in modulating pain and sensory responses . This opens avenues for further investigation into its role as a potential analgesic or anti-inflammatory agent.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including cycloaddition reactions that incorporate trifluoromethyl groups into spirocyclic frameworks. Recent advancements in synthetic methodologies have focused on optimizing yields and selectivity in the formation of such compounds .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that related spirocyclic compounds exhibited minimum inhibitory concentrations (MICs) against common bacterial strains, suggesting that this compound may possess similar properties (see Table 1).
    CompoundMIC (µg/mL)Target Organism
    Spirocyclic Analog A32E. coli
    Spirocyclic Analog B16S. aureus
    This compound (Predicted)TBDTBD
  • Anticancer Activity : A series of spirocyclic compounds were tested for their cytotoxic effects on cancer cell lines, showing IC50 values in the low micromolar range . This indicates potential for further development as anticancer agents.

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